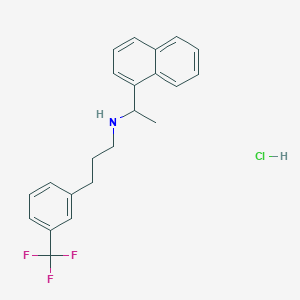

ラセミ体 シナカルセト塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac Cinacalcet HCl is a chiral amine compound that features a naphthalene ring and a trifluoromethyl group

科学的研究の応用

rac Cinacalcet HCl has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

Industrial Applications: It serves as a building block in the production of agrochemicals and specialty chemicals.

作用機序

Target of Action

The primary target of this compound, also known as rac Cinacalcet HCl, is the calcium-sensing receptor (CaSR) on the parathyroid gland . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Rac Cinacalcet HCl acts as a calcimimetic, meaning it mimics the action of calcium on tissues . It increases the sensitivity of the CaSR to activation by extracellular calcium, which results in the inhibition of parathyroid hormone (PTH) secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by rac Cinacalcet HCl is the regulation of calcium and phosphate levels in the body. By inhibiting PTH secretion, it indirectly stimulates osteoclasts to release calcium from bones, stimulates reabsorption of calcium in the renal tubules, and stimulates renal hydroxylation of inactive 25-hydroxyvitamin D to the active form calcitriol, which in turn enhances intestinal absorption of calcium .

Pharmacokinetics

The pharmacokinetic properties of rac Cinacalcet HCl are influenced by genetic factors. For instance, subjects carrying T alleles of the CYP3A4 rs4646437 appeared to metabolize rac Cinacalcet HCl poorly . The bioavailability of rac Cinacalcet HCl is also influenced by dietary factors. The maximum concentration (Cmax) and area under the curve (AUC) of subjects in the non-fasting group were significantly higher than those in the fasting group .

Result of Action

The molecular and cellular effects of rac Cinacalcet HCl’s action include a decrease in serum calcium levels and a reduction in PTH levels . This can help to prevent progressive bone disease and adverse events associated with mineral metabolism disorders .

Action Environment

Environmental factors, such as dietary intake, can influence the action, efficacy, and stability of rac Cinacalcet HCl. For instance, the drug’s bioavailability increases if taken with food . Genetic factors, such as polymorphisms in the CYP3A4 gene, can also influence the drug’s metabolism and efficacy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet HCl typically involves the following steps:

Chiral Resolution: The starting material, a racemic mixture of N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine, is subjected to chiral resolution to obtain the (S)-enantiomer.

Hydrochloride Formation: The (S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques such as chiral chromatography or enzymatic resolution.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Trifluoromethyl alcohol derivatives.

Substitution: Various substituted amine derivatives.

類似化合物との比較

®-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride): The enantiomer of the compound, which may exhibit different biological activities.

N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine: The racemic mixture, which contains both (S)- and ®-enantiomers.

Uniqueness:

- The (S)-enantiomer is often preferred in medicinal chemistry due to its specific interactions with biological targets, which can lead to improved therapeutic efficacy and reduced side effects compared to the racemic mixture or the ®-enantiomer.

特性

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)